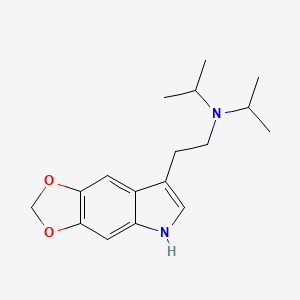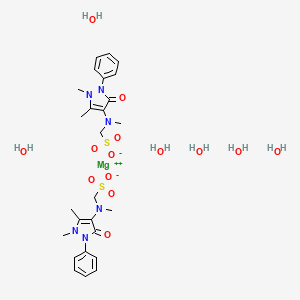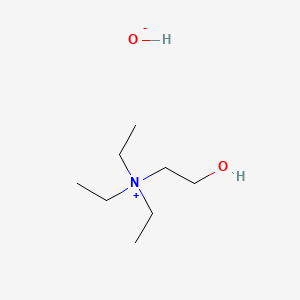
Triethylcholine hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylcholine hydroxide is a quaternary ammonium compound with the chemical formula
C8H21NO2
. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. This interference can lead to neuromuscular weakness and other physiological effects .Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylcholine hydroxide can be synthesized through the alkylation of choline or its derivatives. One common method involves the reaction of triethylamine with ethylene oxide, followed by quaternization with methyl iodide and subsequent ion exchange to form the hydroxide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction of Triethylamine with Ethylene Oxide: This step forms the intermediate triethylcholine.
Quaternization: The intermediate is then quaternized using methyl iodide.
Ion Exchange: The final step involves ion exchange to replace the iodide ion with a hydroxide ion, resulting in this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylcholine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and other anions can react with this compound under mild conditions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Triethylcholine hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It serves as a tool to study cholinergic transmission and neuromuscular function.
Medicine: Research on this compound helps in understanding diseases like myasthenia gravis and other neuromuscular disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
Triethylcholine hydroxide exerts its effects by mimicking choline and interfering with the synthesis of acetylcholine at presynaptic nerve endings. This interference leads to a reduction in acetylcholine levels, causing neuromuscular weakness and other autonomic symptoms. The compound’s mechanism involves binding to choline transporters and inhibiting the enzyme choline acetyltransferase, which is responsible for acetylcholine synthesis .
Comparaison Avec Des Composés Similaires
Choline Hydroxide: Similar in structure but with different functional groups.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with distinct properties.
Hemicholinium-3: A compound that also inhibits choline uptake but with a different mechanism.
Uniqueness: Triethylcholine hydroxide is unique due to its specific ability to mimic choline and selectively interfere with acetylcholine synthesis, making it a valuable tool in neuromuscular research and a potential therapeutic agent for certain disorders.
Propriétés
Numéro CAS |
3651-90-9 |
|---|---|
Formule moléculaire |
C8H21NO2 |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
triethyl(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
Clé InChI |
GRNRCQKEBXQLAA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCO.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





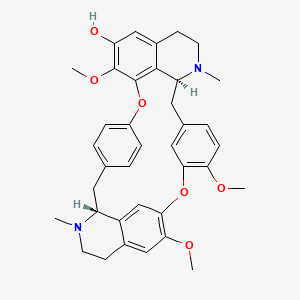
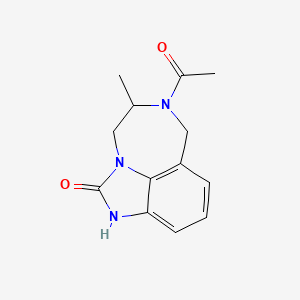
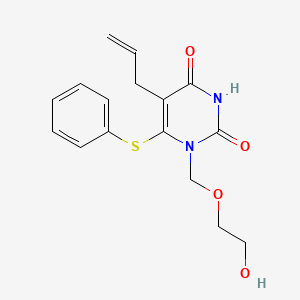
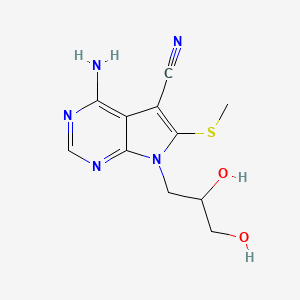
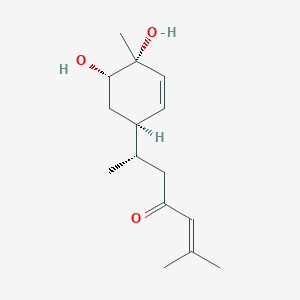


![Substanz NR. 336 [German]](/img/structure/B12784204.png)

